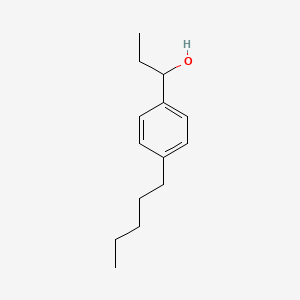
2,2-Bis-(4-Hydroximinocyclohexyl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis-(4-Hydroximinocyclohexyl)propane (BHCP) is an important organic compound that has been used in a variety of scientific research applications. It is an amine-containing cyclic compound with two hydroxyl groups that can be used as a building block in a range of synthetic processes. BHCP has been studied extensively in the fields of organic chemistry, biochemistry, and physiology, due to its unique properties and potential applications.
科学的研究の応用
2,2-Bis-(4-Hydroximinocyclohexyl)propane has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a number of organic compounds, such as polymers, surfactants, and catalysts. It has also been used as a model compound for studying the properties of other cyclic amines. Additionally, 2,2-Bis-(4-Hydroximinocyclohexyl)propane has been studied in the fields of biochemistry and physiology, due to its unique properties and potential applications.
作用機序
2,2-Bis-(4-Hydroximinocyclohexyl)propane has been studied extensively in the fields of biochemistry and physiology, due to its unique properties and potential applications. 2,2-Bis-(4-Hydroximinocyclohexyl)propane has been shown to interact with proteins and enzymes, and has been found to be able to modulate the activity of a variety of enzymes. It has also been shown to interact with cell membranes, and to be able to modulate the permeability of cell membranes. Additionally, 2,2-Bis-(4-Hydroximinocyclohexyl)propane has been found to be able to modulate the activity of several metabolic pathways, including those involved in the synthesis of lipids and carbohydrates.
Biochemical and Physiological Effects
2,2-Bis-(4-Hydroximinocyclohexyl)propane has been shown to have a number of biochemical and physiological effects. It has been found to be able to modulate the activity of a variety of enzymes, as well as to modulate the permeability of cell membranes. Additionally, 2,2-Bis-(4-Hydroximinocyclohexyl)propane has been found to be able to modulate the activity of several metabolic pathways, including those involved in the synthesis of lipids and carbohydrates. 2,2-Bis-(4-Hydroximinocyclohexyl)propane has also been found to be able to modulate the expression of a number of genes, and to be able to modulate the activity of a variety of hormones.
実験室実験の利点と制限
2,2-Bis-(4-Hydroximinocyclohexyl)propane has several advantages and limitations when used in lab experiments. One of the main advantages of 2,2-Bis-(4-Hydroximinocyclohexyl)propane is that it can be synthesized relatively easily and inexpensively. Additionally, 2,2-Bis-(4-Hydroximinocyclohexyl)propane has been found to be able to modulate the activity of a variety of enzymes and metabolic pathways, making it a useful tool for studying biochemical and physiological processes. However, 2,2-Bis-(4-Hydroximinocyclohexyl)propane has been found to be toxic at high concentrations, and should be handled with care in a laboratory setting.
将来の方向性
The potential future directions for 2,2-Bis-(4-Hydroximinocyclohexyl)propane research are numerous. One potential direction is to explore the potential therapeutic applications of 2,2-Bis-(4-Hydroximinocyclohexyl)propane. Additionally, further research could be done to explore the interaction of 2,2-Bis-(4-Hydroximinocyclohexyl)propane with proteins and enzymes, as well as its ability to modulate the permeability of cell membranes. Additionally, further research could be done to explore the potential of 2,2-Bis-(4-Hydroximinocyclohexyl)propane to modulate the activity of a variety of hormones and metabolic pathways. Finally, further research could be done to explore the potential of 2,2-Bis-(4-Hydroximinocyclohexyl)propane to modulate the expression of a number of genes.
合成法
2,2-Bis-(4-Hydroximinocyclohexyl)propane is synthesized using a multi-step organic synthesis process. The first step is the formation of a cyclic imine, which is accomplished by the reaction of a primary amine with an aldehyde. The cyclic imine is then reacted with an alcohol to form a cyclic hemiaminal. Finally, the cyclic hemiaminal is reacted with a secondary amine to form 2,2-Bis-(4-Hydroximinocyclohexyl)propane. This process can be carried out in a variety of solvents, including water, ethanol, and acetone.
特性
IUPAC Name |
N-[4-[2-(4-hydroxyiminocyclohexyl)propan-2-yl]cyclohexylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-15(2,11-3-7-13(16-18)8-4-11)12-5-9-14(17-19)10-6-12/h11-12,18-19H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNBSECKFJYHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=NO)CC1)C2CCC(=NO)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

carbamate](/img/structure/B6325879.png)




![3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe)](/img/structure/B6325927.png)




![(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione](/img/structure/B6325962.png)


